Cas no 2091607-63-3 (2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide)
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
- 2-amino-N-ethyl-N-(thian-4-yl)acetamide
- 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
-
- Inchi: 1S/C9H18N2OS/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3
- InChI Key: CETPWBZBHRZQFG-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)N(C(CN)=O)CC
Computed Properties
- Exact Mass: 202.11398438 g/mol
- Monoisotopic Mass: 202.11398438 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 202.32
- XLogP3: 0.4
- Topological Polar Surface Area: 71.6
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192536-100mg |
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192536-500mg |
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A192536-1g |
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7543-0.25g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7543-0.5g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7543-1g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7543-2.5g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7543-5g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7543-10g |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2091607-63-3 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Related Literature
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Introduction to 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide and Its Significance in Modern Chemical Biology
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, with the CAS number 2091607-63-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a tetrahydro-2H-thiopyran ring in its structure imparts distinct chemical properties that make it a valuable scaffold for further derivatization and functionalization.
The compound's structure, featuring an amide linkage and an ethylamino group, suggests a high degree of versatility in terms of reactivity and interaction with biological targets. This makes it an attractive candidate for use in drug discovery programs aimed at identifying molecules with enhanced binding affinity and selectivity. The tetrahydro-2H-thiopyran moiety, in particular, is known for its ability to modulate the electronic properties of adjacent functional groups, thereby influencing the overall pharmacological profile of the molecule.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. Tetrahydrothiopyran derivatives have been extensively studied for their potential roles in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The compound in question, 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, is no exception and has been explored as a lead compound in several preclinical studies.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have indicated that derivatives of tetrahydrothiopyran can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in the pathogenesis of various diseases. The amide and ethylamino groups provide multiple sites for chemical modification, allowing researchers to fine-tune the properties of the molecule to optimize its biological activity.
The synthesis of 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves a series of well-established organic reactions that highlight its synthetic accessibility. The introduction of the tetrahydrothiopyran ring typically requires cyclization reactions involving appropriate precursors, while the amide bond can be formed through traditional coupling methods such as acylation or amidation. These synthetic strategies not only facilitate the preparation of the compound but also provide a framework for introducing additional functional groups to enhance its pharmacological properties.
In terms of biological activity, preliminary studies on 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide have revealed promising results. In vitro assays have demonstrated that certain derivatives exhibit inhibitory effects on enzymes relevant to inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, animal models have shown that these compounds can modulate neuronal signaling pathways, indicating their utility in treating neurological disorders.
The growing body of evidence supporting the biological relevance of tetrahydrothiopyran derivatives has spurred further research into their mechanisms of action. Advanced spectroscopic techniques and computational modeling have been employed to elucidate how these compounds interact with their target proteins at the molecular level. This detailed understanding is crucial for designing next-generation drugs with improved efficacy and reduced side effects.
From a medicinal chemistry perspective, 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide offers a unique opportunity to explore structure-function relationships within this class of compounds. By systematically modifying various functional groups within its framework, researchers can gain insights into how different structural features contribute to biological activity. Such investigations not only advance our knowledge of drug design principles but also provide valuable starting points for developing novel therapeutics.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide. Molecular docking simulations and virtual screening algorithms have enabled researchers to predict how these compounds might interact with biological targets before conducting expensive wet-lab experiments. This high-throughput approach has been instrumental in identifying lead compounds with high binding affinity and selectivity.
As our understanding of disease mechanisms continues to evolve, so does our ability to develop targeted therapies based on compounds like 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide. Advances in genomics and proteomics have provided new insights into the molecular basis of various diseases, allowing researchers to identify key targets for intervention. By leveraging this knowledge alongside innovative chemical biology techniques, we can develop more effective treatments that address the underlying causes of illness.
In conclusion, 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration as a lead compound in drug discovery programs aimed at treating various diseases. As research continues to uncover new applications for this molecule and related derivatives, it is likely to play an increasingly important role in developing next-generation therapeutics that improve human health.
2091607-63-3 (2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)